molecular formula C17H20N6O B570983 2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 1142947-80-5

2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No. B570983
CAS RN: 1142947-80-5
M. Wt: 324.388
InChI Key: XVNCGMKUADYYKF-UHFFFAOYSA-N
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Description

This compound is a part of a novel class of inhibitors of cyclin-dependent kinases (CDKs) . It has shown good potency as an inhibitor of CDKs . The compound is also related to a series of 1-H-pyrazole-3-carboxamide derivatives .


Synthesis Analysis

The compound was synthesized as part of a series of new analogues, starting from a compound that showed good potency as an inhibitor of CDKs but was poorly selective against a panel of serine-threonine and tyrosine kinases . The synthesis involved the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine-fused heterocycle at position 4 of the pyrazole . This structure is critical for FLT3 and CDK inhibition .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have led to the enhancement in selectivity, antiproliferative activity against A2780 human ovarian carcinoma cells, and optimization of the physical properties and pharmacokinetic profile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been optimized as part of its synthesis . This has led to the identification of highly potent and orally available compounds .

Mechanism of Action

The compound acts as an inhibitor of cyclin-dependent kinases (CDKs) . It has shown good potency as an inhibitor of CDKs and has been found to be highly selective .

Future Directions

The compound is currently undergoing phase I and phase II clinical trials . This suggests that it is being considered for further development as a drug candidate .

properties

IUPAC Name

2-[3-(4-methylpiperazin-1-yl)anilino]-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-22-7-9-23(10-8-22)13-4-2-3-12(11-13)19-17-20-15-14(5-6-18-15)16(24)21-17/h2-6,11H,7-10H2,1H3,(H3,18,19,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNCGMKUADYYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)NC3=NC4=C(C=CN4)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705139
Record name 2-[3-(4-Methylpiperazin-1-yl)anilino]-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

CAS RN

1142947-80-5
Record name 2-[3-(4-Methylpiperazin-1-yl)anilino]-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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